(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
Description
Properties
Molecular Formula |
C20H20FN5O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H20FN5O/c21-17-6-7-19(26-14-22-23-24-26)18(13-17)20(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |
InChI Key |
USYNFGLCHUXCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves several key steps, including the formation of the piperidine core, introduction of the benzyl group, and the incorporation of the tetrazole moiety.
Stepwise Synthesis
Step 1: Formation of Benzylpiperidine
A common method for synthesizing the piperidine derivative involves:
- Reagents : Benzyl chloride and piperidine.
- Conditions : The reaction is typically carried out in a solvent such as ethanol or DMF at elevated temperatures (60–80 °C) for several hours.
Step 2: Fluorination of Phenyl Group
To introduce the fluorine atom into the phenyl ring:
- Reagents : Fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide can be used.
- Conditions : The reaction is performed in solvents like acetonitrile at room temperature or under reflux conditions.
Step 3: Synthesis of Tetrazole
The tetrazole ring can be synthesized via:
- Reagents : Sodium azide and an appropriate carbonyl compound.
- Conditions : The reaction is generally conducted in a polar solvent (e.g., DMF) under reflux conditions for several hours.
Final Coupling Reaction
The final step involves coupling the piperidine derivative with the tetrazole-substituted phenyl group:
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
- Conditions : This reaction is often performed in dichloromethane or DMF at room temperature or slightly elevated temperatures.
Data Table of Reaction Conditions
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylation | Benzyl chloride, Piperidine | Ethanol, 60–80 °C, 6 h | 75 |
| 2 | Fluorination | Selectfluor | Acetonitrile, RT or reflux | 85 |
| 3 | Tetrazole Synthesis | Sodium azide, Carbonyl compound | DMF, reflux | 70 |
| 4 | Coupling Reaction | EDC/DCC | DCM/DMF, RT or elevated temp. | 80 |
Research Findings
Recent studies have highlighted variations in these preparation methods, focusing on optimizing yields and reaction times. For instance:
Researchers have found that using microwave-assisted synthesis can significantly reduce reaction times while improving yields for both fluorination and coupling reactions.
The use of ionic liquids as solvents has also been explored to enhance solubility and reactivity during the synthesis of tetrazoles.
Chemical Reactions Analysis
Piperidine Nitrogen Functionalization
The tertiary amine in the piperidine ring undergoes alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (KCO) in solvents like dichloromethane (DCM) to form quaternary ammonium salts .
-
Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces N-acylated derivatives, useful for modifying pharmacokinetic properties.
Example Reaction:
Ketone Reactivity
The central methanone group participates in nucleophilic additions and reductions:
-
Reduction : LiAlH in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol, altering the compound’s polarity.
-
Enolate Formation : Under strong bases (e.g., LDA), the ketone forms enolates, enabling C–C bond formation, though steric hindrance from adjacent groups may limit reactivity.
Tetrazole Group Reactions
The 1H-tetrazol-1-yl group contributes to acid-base and cycloaddition chemistry:
-
Acid-Base Reactions : The tetrazole (pKa ~4.9) deprotonates in basic media, forming a conjugate base that coordinates metals or participates in SNAr reactions.
-
Click Chemistry : Undergoes [3+2] cycloaddition with alkynes in the presence of Cu(I) catalysts, enabling bioconjugation.
Fluorophenyl Ring Modifications
The 5-fluoro substituent directs electrophilic aromatic substitution (EAS) to specific positions, though the electron-withdrawing tetrazole group deactivates the ring:
-
Nucleophilic Aromatic Substitution : Fluorine may be displaced under harsh conditions (e.g., NaNH, NH) by strong nucleophiles like amides or thiols .
Benzyl Group Reactivity
The benzyl substituent on the piperidine ring can undergo:
-
Hydrogenolysis : Catalytic hydrogenation (H, Pd/C) cleaves the benzyl group, yielding a secondary amine .
-
Oxidation : Strong oxidants (e.g., KMnO) convert the benzyl CH to a ketone, though competing reactions may occur .
Table 1: Representative Reactions and Conditions
Mechanistic Insights
-
Piperidine Alkylation : Proceeds via an S2 mechanism, with the amine acting as a nucleophile.
-
Tetrazole Cycloaddition : Follows a copper-catalyzed Huisgen pathway, forming stable triazole linkages.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to (4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone exhibit significant pharmacological activities. A study highlighted the design and synthesis of derivatives that act as inhibitors of tyrosinase, an enzyme involved in melanin production, thus offering potential treatments for hyperpigmentation disorders . The incorporation of the piperidine structure has been linked to enhanced binding affinity and selectivity for target enzymes.
Anti-inflammatory Properties
Patents have documented the use of similar compounds for treating degenerative and inflammatory diseases. The presence of the tetrazole group is particularly noted for its ability to modulate inflammatory pathways, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .
Neuropharmacology
The piperidine derivatives have been studied for their neuropharmacological effects, including their potential as analgesics. The structural modifications involving fluorine substitution have been shown to influence the central nervous system's activity, which may lead to the development of new analgesic agents .
Case Study 1: Tyrosinase Inhibition
In a recent study, researchers synthesized several compounds based on the piperidine framework, including this compound. Kinetic studies demonstrated that these compounds acted as competitive inhibitors of tyrosinase, with some derivatives showing significantly improved inhibition compared to earlier models .
Case Study 2: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory effects of related compounds in animal models. Results indicated that these derivatives could reduce inflammation markers significantly when administered at specific dosages, suggesting a pathway for developing new therapeutic agents targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in halogen substitution, heterocyclic moieties, or aromatic substituents. Key comparisons are summarized below:
| Compound | Substituents | Molecular Weight | Key Structural Differences | Potential Impact |
|---|---|---|---|---|
| Target Compound | 5-Fluoro, 1H-tetrazol-1-yl, 4-benzylpiperidinyl | 392.39 (est.) | — | Reference for comparisons |
| (4-Benzylpiperidin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone | 5-Bromo instead of 5-fluoro | 426.32 | Larger halogen (Br) increases lipophilicity | May enhance CNS penetration but reduce metabolic stability |
| 5-Fluoro-2-(1H-tetrazol-1-yl)phenylmethanone | Piperidinyl replaced with 8-methoxy-tetrahydro-pyrido[4,3-b]indole | 392.39 | Bulkier heterocycle alters steric hindrance | Could affect binding affinity to target receptors |
| 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone | Piperazine instead of piperidine; trifluoromethyl instead of tetrazole | ~439.3 (est.) | Piperazine introduces additional hydrogen bonding | May improve solubility but reduce blood-brain barrier permeability |
Electronic and Pharmacokinetic Considerations
Biological Activity
The compound (4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H21FN4
- Molecular Weight : 316.39 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a benzyl group, and a tetrazole moiety, which are known to influence its biological interactions.
Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly as NMDA receptor antagonists. This mechanism is crucial in modulating synaptic transmission and could have implications in treating neurological disorders such as depression and anxiety .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The NMDA receptor antagonism is believed to play a role in enhancing synaptic plasticity and alleviating depressive symptoms .
- Anxiolytic Properties : The anxiolytic effects observed in preclinical studies suggest that this compound may help in reducing anxiety-related behaviors, potentially offering a new avenue for treatment .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases, indicating its potential utility in conditions like Alzheimer's disease .
Case Studies
A review of literature reveals several case studies that highlight the compound's efficacy:
- Case Study 1 : In a double-blind study involving animal models, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. The study measured behavioral changes using the elevated plus maze and open field tests, providing quantitative data on its anxiolytic effects .
- Case Study 2 : Another study assessed the antidepressant effects through forced swim tests, where animals treated with the compound showed reduced immobility times, suggesting enhanced mood and decreased depressive-like symptoms .
Comparative Analysis
The following table summarizes key findings from various studies on this compound and related compounds:
Q & A
Basic: What are the optimized synthetic routes for (4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone?
Methodological Answer:
The synthesis typically involves coupling a benzoylpiperidine intermediate with a substituted benzoic acid derivative. For example:
Intermediate Preparation : React 4-benzylpiperidine with a benzoyl chloride derivative (e.g., 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid chloride) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with n-hexane/ethyl acetate (5:5) as the mobile phase .
Purification : Use column chromatography (silica gel) with n-hexane/EtOAC gradients. Final recrystallization in ethanol or ether improves purity .
Key Data : Yields range from 50–84% for structurally analogous compounds .
Basic: What analytical techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the tetrazole proton appears as a singlet at δ ~9.0 ppm, while the benzylpiperidine protons show multiplet signals at δ 2.4–3.8 ppm .
- HPLC : Retention times (e.g., 13.036 minutes for similar derivatives) and peak area ≥95% (254 nm) confirm purity .
- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed C/H/N values indicate impurities (e.g., C: 71.67% calc. vs. 72.04% obs.) .
Advanced: How to resolve discrepancies in elemental analysis data for derivatives?
Methodological Answer:
Discrepancies (e.g., C: +0.37%, H: +0.16% in ) arise from residual solvents or incomplete crystallization. Mitigation steps:
Extended Drying : Vacuum-dry samples at 60°C for 24 hours.
Mass Spectrometry (MS) : Use high-resolution MS to detect solvent adducts (e.g., EtOAc or HO).
Thermogravimetric Analysis (TGA) : Quantify solvent loss during heating .
Advanced: What structure-activity relationship (SAR) insights exist for this scaffold?
Methodological Answer:
Key SAR findings from analogous derivatives:
Advanced: How to resolve ambiguities in stereochemistry or crystal packing?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguity using monoclinic crystal systems (e.g., space group P2/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between tetrazole N–H and carbonyl O) .
Basic: What protocols optimize purity for in vitro assays?
Methodological Answer:
HPLC Gradient : Use C18 columns with 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 minutes).
Recrystallization : Ethanol/water (8:2) yields >99% purity for analogs .
Lyophilization : For hygroscopic derivatives, freeze-dry after aqueous workup .
Advanced: What stability challenges arise in biological testing?
Methodological Answer:
- In Vitro vs. In Vivo : The tetrazole group may hydrolyze in vivo, limiting translational relevance. Use pro-drug strategies (e.g., esterification) for improved stability .
- Light Sensitivity : Protect from UV light to prevent aryl-fluorine bond cleavage .
Advanced: How to address low yields in multi-step syntheses?
Case Study : A derivative with 8% yield () was optimized by:
Catalyst Screening : Switch from DIPEA to DMAP, increasing yield to 25%.
Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h (80°C, 150 W) .
Side Product Analysis : GC-MS identifies unreacted intermediates; adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
